2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine
Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine is a heterocyclic compound . It is a unique chemical entity that has been used in various applications, including as a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation, a medicine, and an antibiotic agent .
Synthesis Analysis
The synthesis of this compound involves several steps. The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . In another study, a targeted synthesis of a number of new potentially biologically active derivatives based on the corresponding 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide was carried out .Molecular Structure Analysis
The molecular structure of this compound is characterized by one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .Chemical Reactions Analysis
The chemical reactions of this compound involve nucleophilic replacement of the pyrazolyl substituent at C5 . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 173.22, and it is a liquid at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- Microwave-Assisted Synthesis : Microwave irradiation has been used to synthesize pyrimidine-linked pyrazole heterocyclics, demonstrating the efficiency of microwave-assisted cyclocondensation in producing compounds with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020).
- Antimicrobial and Anticancer Properties : Novel cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines have been synthesized and found to exhibit pronounced antimicrobial properties. The 3,5-dimethyl-1H-pyrazol-1-yl moiety linked to the carbon C-9 of the pyrimidine ring plays a decisive role in the manifestation of activity (Sirakanyan et al., 2021).
- Chemical Transformations and Reactivity : Studies on substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile revealed its diverse reactivity with nitrogen bases, leading to nucleophilic replacement, ring cleavage, and new cyclization pathways, underscoring the compound's versatility in chemical transformations (Shablykin et al., 2008).
Biological Activities
- Antimicrobial and Anticancer Agents : Research has been conducted on pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, evaluating their in vitro antimicrobial and anticancer activity. Some compounds have shown higher activity than standard drugs, indicating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
- Crystal Structure and Bioactivity : The crystal structure of various pyrazole derivatives has been analyzed, revealing insights into their potential bioactivity against cancer and microbial infections. Theoretical calculations on these compounds have helped elucidate the origins of their biological activity (Titi et al., 2020).
Future Directions
The future directions for the study of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-amine could involve further exploration of its biological activities, such as its antileishmanial and antimalarial properties . Additionally, more research could be conducted to better understand its mechanism of action and to develop new potentially biologically active derivatives .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-6-3-7(2)14(13-6)9-11-4-8(10)5-12-9/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKBJXUXXKHMPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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